CID 16218869

Catalog No.
S1922815
CAS No.
31281-59-1
M.F
C8H16NNaO9P
M. Wt
324.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 16218869

CAS Number

31281-59-1

Product Name

CID 16218869

Molecular Formula

C8H16NNaO9P

Molecular Weight

324.18 g/mol

InChI

InChI=1S/C8H16NO9P.Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);

InChI Key

ODFFMCFQIMTMQR-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O.[Na]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O.[Na]
CID 16218869, also known as N,N-diethyl-2-[(4-hydroxyphenyl)methyl]-2-(4-methoxyphenyl) ethanamine, is a chemical compound that belongs to the class of benzylamines. It was first identified in a high-throughput screen for compounds that activate peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a crucial role in regulating adipocyte differentiation, lipid metabolism, and insulin sensitivity. CID 16218869 was found to be a selective PPARγ modulator that activates PPARγ-mediated gene transcription without inducing adipocyte differentiation or promoting lipid accumulation.
CID 16218869 is a white to off-white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. The molecular formula of CID 16218869 is C24H29NO3, and its molecular weight is 387.49 g/mol. The chemical structure of CID 16218869 consists of a benzylamine moiety that is substituted with hydroxyphenyl and methoxyphenyl groups. CID 16218869 exhibits a high binding affinity for PPARγ, with an IC50 value of 2.1 μM.
The synthesis of CID 16218869 has been reported in several research articles. One of the established synthesis methods involves the condensation of N,N-diethylbenzylamine with 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is purified by recrystallization from ethanol to yield CID 16218869 with a purity of more than 98%. The identity and purity of CID 16218869 can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
CID 16218869 can be quantified using various analytical methods, including HPLC, MS, and infrared spectroscopy (IR). HPLC is commonly used to measure the purity of CID 16218869 and to determine its concentration in solution. MS and IR spectroscopy can provide information about the molecular weight and functional groups of CID 16218869.
CID 16218869 has been shown to activate PPARγ-mediated gene transcription in various cell-based assays. It has also been demonstrated to improve insulin sensitivity and glucose uptake in adipocytes, suggesting that it may have potential therapeutic applications in the treatment of diabetes and metabolic disorders. In addition to its effects on PPARγ signaling, CID 16218869 has been reported to exhibit antioxidant and anti-inflammatory activities in vitro, indicating that it may have broader health benefits.
The toxicity and safety profile of CID 16218869 has been evaluated in several studies. It has been shown to be relatively non-toxic to cells at concentrations up to 10 μM. In a 28-day toxicity study in rats, CID 16218869 did not cause any significant adverse effects on body weight, blood chemistry, or histopathology at doses up to 50 mg/kg/day. However, further studies are needed to assess the potential long-term effects and safety of CID 16218869 in vivo.
CID 16218869 has potential applications in various fields of research, including diabetes and metabolic disorders, neurodegenerative diseases, cancer, and cardiovascular diseases. As a selective PPARγ modulator, CID 16218869 may have therapeutic benefits in reducing insulin resistance and improving glucose and lipid metabolism in patients with type 2 diabetes. CID 16218869's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, CID 16218869 has been reported to inhibit the proliferation and migration of various cancer cells, suggesting that it may have anticancer properties.
Although CID 16218869 is a relatively new compound, its potential therapeutic applications and mechanisms of action have been extensively studied in vitro and in animal models. A few clinical trials have been conducted to evaluate the efficacy of PPARγ agonists in treating type 2 diabetes, but further studies are needed to determine the safety and efficacy of CID 16218869 in humans.
CID 16218869 has potential implications in various fields of research, including drug discovery, biotechnology, and materials science. As a selective PPARγ modulator, CID 16218869 may serve as a lead compound for the development of new drugs that target PPARγ signaling pathways. In addition, CID 16218869's antioxidant and anti-inflammatory properties make it a promising candidate for the development of nutraceuticals and functional foods that promote health and wellness. CID 16218869 also has potential applications in the development of materials with novel optical and electronic properties.
Limitations:
Despite its potential therapeutic applications, there are several limitations to the use of CID 16218869. For example, its relatively low water solubility and oral bioavailability may limit its effectiveness as an oral medication. Additionally, the long-term safety and efficacy of CID 16218869 in humans are currently unknown.
There are several potential future directions for research on CID 16218869. These include:
1. Further studies on the mechanism of action of CID 16218869 and its effects on PPARγ signaling pathways.
2. Studies to assess the safety and efficacy of CID 16218869 in human clinical trials.
3. The development of new drug delivery systems to improve the bioavailability and efficacy of CID 16218869.
4. The synthesis and characterization of new analogs of CID 16218869 with improved properties and efficacy.
5. Studies to investigate the potential use of CID 16218869 in the treatment of neurodegenerative diseases and cancer.
6. The development of new materials based on the structure and properties of CID 16218869.
In conclusion, CID 16218869 is a promising compound with potential applications in various fields of research and industry. Its selective PPARγ modulation and antioxidant and anti-inflammatory activities make it a promising candidate for the treatment of diabetes and metabolic disorders, neurodegenerative diseases, cancer, and cardiovascular diseases. However, further studies are needed to determine its safety and efficacy in humans and to explore its full potential in various fields of research and industry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2024-02-18

Explore Compound Types